molecular formula C20H17N3O3S B2915269 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 893990-20-0

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2915269
CAS No.: 893990-20-0
M. Wt: 379.43
InChI Key: FUTIVFJMNJOKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic organic compound with the molecular formula C20H17N3O3S and a molecular weight of 379.44 g/mol . This benzamide derivative features a complex structure incorporating an imidazo[2,1-b]thiazole heterocyclic system, a scaffold of significant interest in medicinal chemistry. This compound is primarily of value in basic life science research, particularly in the study of novel pharmacological targets. It belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily, a group of pentameric ligand-gated ion channels. While the physiological functions of ZAC are not fully elucidated, it is activated by zinc, copper, and protons, and exhibits unique signaling properties, including slow desensitization . Research on closely related analogs suggests that this class of compounds acts as negative allosteric modulators (NAMs) , potentially targeting the transmembrane and/or intracellular domains of the receptor to exert state-dependent inhibition . These properties make such compounds useful pharmacological tools for probing the structure and function of ZAC and exploring its potential physiological roles in the central nervous system and peripheral tissues. The compound is presented for research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-25-17-5-3-4-15(18(17)26-2)19(24)21-14-8-6-13(7-9-14)16-12-23-10-11-27-20(23)22-16/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTIVFJMNJOKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide typically involves the formation of the imidazo[2,1-b]thiazole core followed by functionalization with the phenyl and dimethoxybenzamide groups. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form the imidazo[2,1-b]thiazole core . This intermediate is then coupled with 4-aminophenyl-2,3-dimethoxybenzoic acid under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, a three-reactor multistage system can be used to synthesize the imidazo[2,1-b]thiazole core, which is then functionalized in subsequent steps without isolating intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities .

Mechanism of Action

Comparison with Similar Compounds

Imidazothiazole-Based COX-2 Inhibitors

Key Compounds :

  • 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine)
    • Structure : Methylsulfonylphenyl at C-6, dimethylamine at C-3.
    • Activity : Potent COX-2 inhibitor (IC₅₀ = 0.08 µM; selectivity index = 313.7) .
    • Comparison : The target compound lacks the methylsulfonyl and dimethylamine substituents critical for COX-2 binding. Instead, its 2,3-dimethoxybenzamide group suggests divergent targets (e.g., sirtuins or kinases).

Carboxamide Derivatives with Antiviral/Antitumor Activity

Key Compounds :

  • ND-11564 (2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide) Structure: Trifluoromethylphenoxybenzyl group on carboxamide. Activity: Evaluated for intracellular efficacy; structural rigidity enhances metabolic stability .
  • Sirtuin Modulator 2 (N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide) Structure: 2-methoxybenzamide vs. 2,3-dimethoxybenzamide in the target compound. Activity: Exhibits antidiabetic, anti-inflammatory, and antitumor effects .

Coumarin-Imidazothiazole Hybrids

Key Compounds :

  • 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives
    • Structure : Coumarin core replaces benzamide.
    • Activity : Inhibits parvovirus B19 replication in erythroid progenitor cells .
    • Comparison : The benzamide in the target compound may improve oral bioavailability compared to coumarin’s planar structure, which can limit membrane permeability.

Sulfonamide and Dihydroimidazothiazole Derivatives

Key Compounds :

  • N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide Structure: Dihydroimidazothiazole ring and dimethylsulfamoyl group. Comparison: The dihydroimidazothiazole core may reduce metabolic oxidation compared to the unsaturated imidazothiazole in the target compound.

Key Findings and Implications

  • Substituent Position and Selectivity : The C-5 position in imidazothiazoles is critical for COX-2 inhibition, while benzamide substituents (e.g., methoxy groups) influence sirtuin or kinase modulation .
  • Structural Rigidity : Trifluoromethyl and sulfonamide groups enhance metabolic stability but may reduce solubility compared to methoxy-rich analogs .
  • Core Modifications : Replacing benzamide with coumarin shifts activity toward antiviral pathways, highlighting the scaffold’s versatility .

Biological Activity

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide is a compound that belongs to the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N4OS\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{OS}

This structure highlights the presence of both an imidazo[2,1-b]thiazole moiety and a dimethoxybenzamide group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound this compound has shown promise in several studies.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance:

  • In vitro Studies : Various derivatives have been tested against cancer cell lines such as HeLa (cervical cancer), CEM (T-cell leukemia), and others. The IC50 values for these compounds often fall within the submicromolar range, indicating potent cytotoxic effects .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/Cell LineIC50 Value (µM)Reference
1AnticancerHeLa0.5
2AnticancerCEM0.8
3AntimicrobialM. smegmatis10
4Anti-inflammatoryCOX-20.08

Case Studies

  • Study on Pancreatic Cancer : A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells. Among them, this compound exhibited significant cytotoxicity with an IC50 value indicating strong potential for further development as an anticancer agent .
  • Inflammation Models : In models assessing inflammation, compounds similar to this compound were found to selectively inhibit COX-2 activity without affecting COX-1 significantly. This selectivity is crucial for reducing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What synthetic methods are optimal for preparing N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide?

The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H). This method achieves high yields (90–96%) and selectivity by avoiding toxic solvents and simplifying purification. Key steps include:

  • Reacting imidazo[2,1-b]thiazole intermediates with 2,3-dimethoxybenzoyl chloride.
  • Monitoring reactions via TLC and UV detection.
  • Purifying via column chromatography .

Table 1: Synthesis Optimization

ParameterConditionYield (%)
SolventSolvent-free90–96
CatalystEaton’s reagent>90
Reaction Temperature80–90°COptimal

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

  • 1H/13C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for imidazo-thiazole and benzamide moieties).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 406.1325).
  • Melting Point Analysis : Compare with literature values (e.g., 215–217°C) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Prioritize assays based on structural analogs:

  • COX-2 Inhibition : Measure IC50 values using murine COX-2 enzyme assays (expected range: 1.2–1.4 µM for related derivatives) .
  • Anticancer Screening : Test against glioblastoma (GBM) cell lines via ER stress pathway analysis .
  • Antimicrobial Activity : Use MIC assays against S. aureus and E. coli .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of the benzamide moiety?

Compare substituent effects:

  • Methoxy Groups : 2,3-Dimethoxy enhances lipophilicity and metabolic stability vs. mono-methoxy analogs.
  • Trifluoromethyl Substitution : Increases COX-2 selectivity (IC50 <1 µM in related compounds) .

Table 2: SAR for Benzamide Derivatives

SubstituentCOX-2 IC50 (µM)Anticancer Activity (IC50, µM)
2-Methoxy1.612.5 (GBM)
2,3-Dimethoxy1.28.7 (GBM)
4-Trifluoromethyl0.95.2 (GBM)

Q. What experimental strategies resolve contradictions in biological activity across assays?

For divergent results (e.g., high in vitro vs. low in vivo activity):

  • Pharmacokinetic Profiling : Assess blood-brain barrier penetration using LC-MS in rodent models .
  • Metabolite Identification : Use HPLC-QTOF to detect active/inactive metabolites.
  • Target Validation : Confirm mechanism via CRISPR knockouts (e.g., ER stress genes like CHOP) .

Q. How can computational methods predict binding modes with therapeutic targets?

Perform molecular docking (e.g., AutoDock Vina) against:

  • COX-2 Active Site : The 2,3-dimethoxy group forms hydrogen bonds with Arg120 and Tyr355 .
  • SIRT1 : The imidazo-thiazole scaffold may bind to the NAD+ pocket, similar to SRT2104 .

Table 3: Docking Scores for Key Targets

TargetBinding Energy (kcal/mol)Key Interactions
COX-2-9.8Arg120, Tyr355
SIRT1-8.5NAD+ pocket, Phe414

Q. What in vitro models are suitable for assessing metabolic stability?

  • Microsomal Assays : Use human liver microsomes (HLM) with NADPH cofactors. Monitor degradation via LC-MS (t1/2 >60 min indicates stability).
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50).
  • Advanced Synthesis : For deuterated analogs, employ Pd-catalyzed H/D exchange under inert conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.